molecular formula C12H10N2O3 B6386457 2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95% CAS No. 1258634-69-3

2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95%

Cat. No. B6386457
CAS RN: 1258634-69-3
M. Wt: 230.22 g/mol
InChI Key: KVTLLXDXENYJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(2-hydroxyphenyl)nicotinic acid (2-AHPN) is an important compound in the field of biochemistry. It is an aromatic heterocyclic compound with a phenyl group attached to a pyridine ring. It is a derivative of nicotinic acid and has been widely studied due to its multiple biological and physiological effects.

Scientific Research Applications

2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95% is widely used in scientific research due to its multiple biological and physiological effects. It has been used in the study of cancer, diabetes, and cardiovascular diseases. It has also been used in the study of the effects of drugs on the body. In addition, 2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95% has been used in the study of the effects of environmental toxins on the body.

Mechanism of Action

2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95% is believed to act by binding to and activating the nicotinic acid receptor, which is a G-protein coupled receptor. This receptor is involved in the regulation of glucose and lipid metabolism. Activation of this receptor leads to the release of insulin, which in turn leads to the regulation of glucose levels in the body. In addition, activation of this receptor leads to the release of fatty acids, which leads to the regulation of lipid levels in the body.
Biochemical and Physiological Effects
2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95% has been shown to have multiple biochemical and physiological effects. It has been shown to reduce blood glucose levels, reduce cholesterol levels, and reduce triglyceride levels. In addition, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have anti-cancer and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95% in lab experiments is its ability to bind to and activate the nicotinic acid receptor. This allows researchers to study the effects of drugs on the body. In addition, 2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95% is relatively inexpensive and easy to obtain. The main limitation of using 2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95% in lab experiments is that it is not very stable and can degrade over time.

Future Directions

For the use of 2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95% include further study of its effects on cancer, diabetes, and cardiovascular diseases. In addition, it could be used to study the effects of environmental toxins on the body. It could also be used to study the effects of drugs on the body. Finally, it could be used to develop new drugs and treatments for various diseases.

Synthesis Methods

2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95% can be synthesized from pyridine and 2-hydroxybenzaldehyde. The synthesis requires two steps. In the first step, the pyridine and 2-hydroxybenzaldehyde are reacted together in a condensation reaction in the presence of a base such as potassium carbonate. This forms an intermediate product, 2-amino-5-hydroxypyridine. In the second step, the intermediate product is reacted with acetic anhydride in the presence of a base such as sodium acetate. This forms 2-Amino-5-(2-hydroxyphenyl)nicotinic acid, 95% as the final product.

properties

IUPAC Name

2-amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-9(12(16)17)5-7(6-14-11)8-3-1-2-4-10(8)15/h1-6,15H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTLLXDXENYJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686948
Record name 2-Amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258634-69-3
Record name 2-Amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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